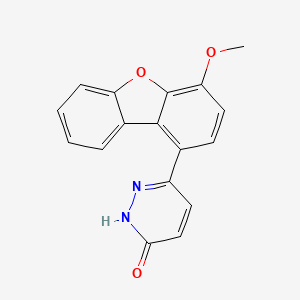
3-(4-methoxydibenzofuran-1-yl)-1H-pyridazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methoxydibenzo[b,d]furan-1-yl)pyridazin-3(2H)-one is a heterocyclic compound that combines the structural features of dibenzofuran and pyridazinone. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxydibenzo[b,d]furan-1-yl)pyridazin-3(2H)-one typically involves the following steps:
Formylation of 2-methoxydibenzo[b,d]furan: This step involves the formylation of 2-methoxydibenzo[b,d]furan using α,α-dichloromethyl methyl ether and tin(IV) chloride to produce a mixture of aldehydes.
Cyclization with hydrazine derivatives: The formylated product is then reacted with hydrazine derivatives under appropriate conditions to form the pyridazinone ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxydibenzo[b,d]furan-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the pyridazinone ring or the dibenzofuran moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-(4-Methoxydibenzo[b,d]furan-1-yl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 6-(4-Methoxydibenzo[b,d]furan-1-yl)pyridazin-3(2H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could interact with multiple targets, leading to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxydibenzo[b,d]furan-1-carbaldehyde
- 2-Methoxydibenzo[b,d]furan-3-carbaldehyde
- 6,6′-Di(pyridine-3-yl)-2,2′-bidibenzo[b,d]furan
Uniqueness
6-(4-Methoxydibenzo[b,d]furan-1-yl)pyridazin-3(2H)-one is unique due to its combination of the dibenzofuran and pyridazinone moieties
Properties
CAS No. |
874673-05-9 |
|---|---|
Molecular Formula |
C17H12N2O3 |
Molecular Weight |
292.29 g/mol |
IUPAC Name |
3-(4-methoxydibenzofuran-1-yl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C17H12N2O3/c1-21-14-8-6-10(12-7-9-15(20)19-18-12)16-11-4-2-3-5-13(11)22-17(14)16/h2-9H,1H3,(H,19,20) |
InChI Key |
ODNUEKACOJYALK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)C3=NNC(=O)C=C3)C4=CC=CC=C4O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



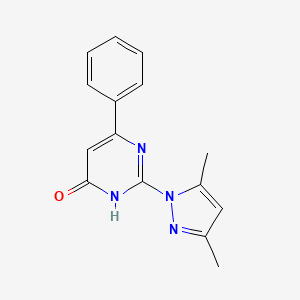

![Cyclohepta[b]pyrrole, 2-chloro-8-(2-pyridinyl)-](/img/structure/B12910917.png)
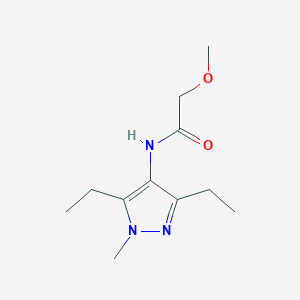
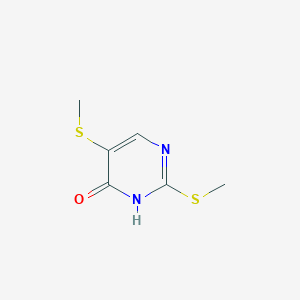

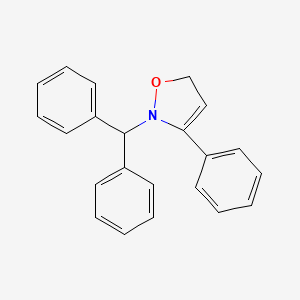
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(3-fluorophenyl)-7-methyl-](/img/structure/B12910930.png)
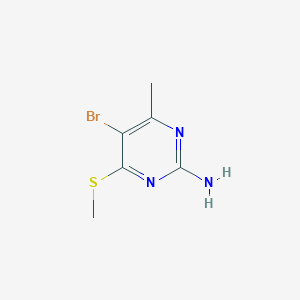
![Imidazo[1,2-a]pyrazin-8-amine, N-cyclopropyl-3-(3-furanyl)-](/img/structure/B12910952.png)

![5-Amino-2-{[(4-methyl-1,3-oxazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12910954.png)
![6-[(2,6-difluorophenyl)methyl]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B12910959.png)
